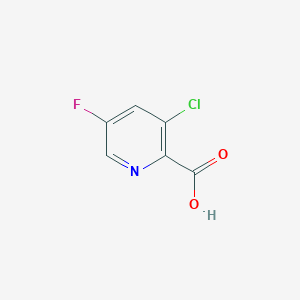

3-Chloro-5-fluoropyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-5-fluoropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 3-Chloro-5-fluoropicolinic acid vary with different dosages in animal models .

生物活性

3-Chloro-5-fluoropyridine-2-carboxylic acid (CAS Number: 128073-01-8) is an aromatic compound notable for its diverse applications in the agrochemical and pharmaceutical industries. Its unique structure, characterized by a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a carboxylic acid group at the 2-position, imparts significant biological activity. This article explores the biological activities of this compound, including its applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H4ClFNO\

- Molecular Weight : 177.55 g/mol

- Structure : The presence of halogen substituents enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Applications

This compound serves as a key intermediate in the synthesis of various biologically active compounds, particularly in the following areas:

-

Agrochemicals :

- Used in the development of herbicides and fungicides.

- Acts as a metabolite of the fungicide fluopyram, which has been shown to cause growth disorders in Vitis vinifera (grapevine) leaves.

-

Pharmaceuticals :

- Functions as a molecular scaffold for synthesizing fluoroquinolone derivatives, which are essential in developing new medications with reduced side effects.

- Contributes to the synthesis of trifluoromethylpyridines that are integral to various active pharmaceutical ingredients.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated potential antimicrobial effects, making them relevant in agricultural applications for controlling unwanted vegetation.

- Enzyme Inhibition : Studies suggest that compounds with structural similarities can inhibit specific enzymes involved in metabolic pathways. Molecular docking studies have provided insights into how these compounds interact at a molecular level, suggesting potential therapeutic uses.

Case Study 1: Fungicidal Activity

A study investigated the metabolite profile of fluopyram in crops, revealing that this compound is produced during its degradation. This metabolite was linked to phytotoxic effects on grapevine leaves, indicating its potential role in plant growth regulation and herbicidal activity.

Case Study 2: Synthesis of Fluoroquinolones

Research has shown that using this compound as a starting material leads to the successful synthesis of fluoroquinolone derivatives. These derivatives exhibited enhanced antimicrobial efficacy compared to their non-fluorinated counterparts, highlighting the importance of fluorinated compounds in drug development.

Comparative Analysis

The following table summarizes some structurally similar compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Chloro-5-fluoronicotinic acid | 82671-06-5 | 0.94 |

| 2-Chloro-5-(trifluoromethyl)nicotinic acid | 505084-59-3 | 0.66 |

| 2-Chloro-5-fluoronicotinaldehyde | 851484-95-2 | 0.71 |

| 2,6-Dichloro-5-fluoropyridin-3-amine | 1416351-81-9 | 0.65 |

| Methyl 2,6-dichloro-5-fluoronicotinate | 189281-66-1 | 0.94 |

The uniqueness of this compound lies in its dual halogen substitution pattern, which enhances its reactivity and biological activity compared to other similar compounds.

特性

IUPAC Name |

3-chloro-5-fluoropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWKRMOTCCVYFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447185 |

Source

|

| Record name | 3-Chloro-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-01-8 |

Source

|

| Record name | 3-Chloro-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。